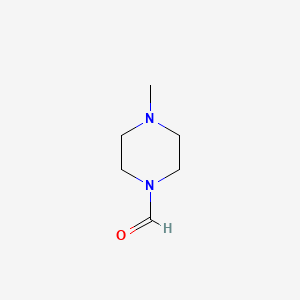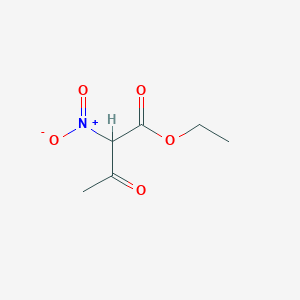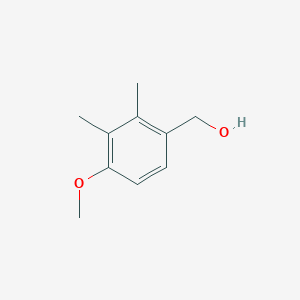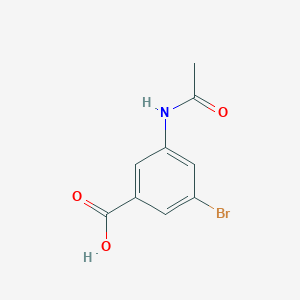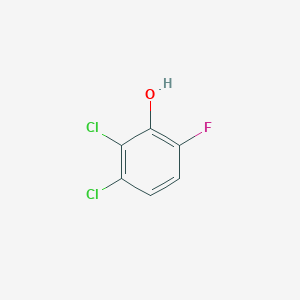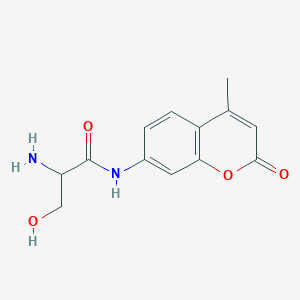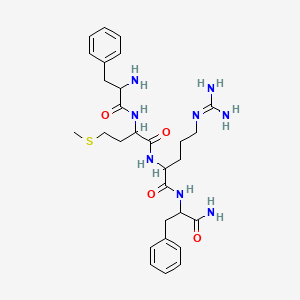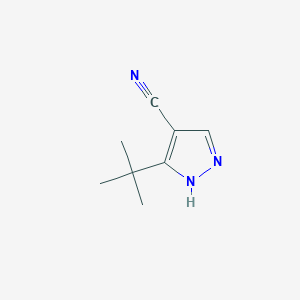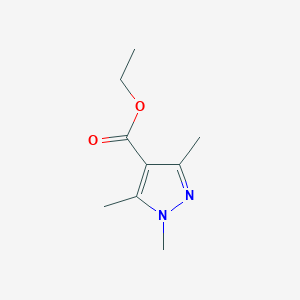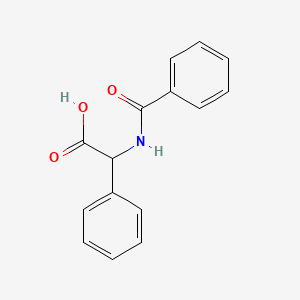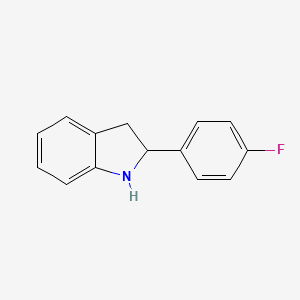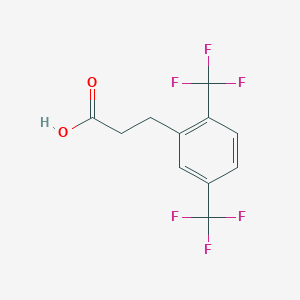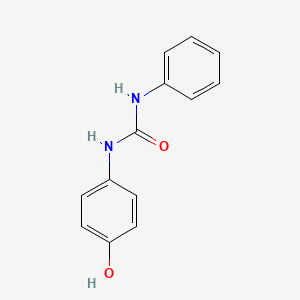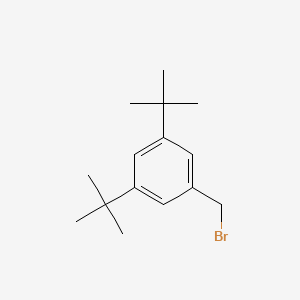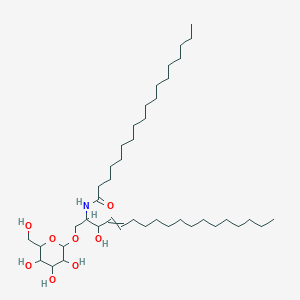
alpha -Galactosyl-C18-ceramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-Galactosyl-C18-ceramide: is a synthetic glycolipid that has garnered significant interest in scientific research due to its potential therapeutic applications. This compound is a derivative of ceramide, a lipid molecule that plays a crucial role in cell signaling and apoptosis. The addition of an alpha-galactosyl group to the ceramide backbone enhances its biological activity, making it a valuable tool in immunological studies.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Galactosyl-C18-ceramide typically involves the glycosylation of a ceramide precursor with an alpha-galactosyl donor. The reaction is often catalyzed by a Lewis acid, such as boron trifluoride etherate, under anhydrous conditions. The ceramide precursor is usually prepared through the condensation of a fatty acid with sphingosine, followed by N-acylation.
Industrial Production Methods: Industrial production of alpha-Galactosyl-C18-ceramide may involve large-scale glycosylation reactions using automated synthesizers. The process requires stringent control of reaction conditions to ensure high yield and purity. Purification is typically achieved through chromatographic techniques, such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions: Alpha-Galactosyl-C18-ceramide undergoes various chemical reactions, including:
Oxidation: The ceramide backbone can be oxidized to form ceramide-1-phosphate.
Reduction: The double bond in the sphingosine moiety can be reduced to form dihydroceramide.
Substitution: The hydroxyl groups on the galactosyl moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base, such as pyridine.
Major Products:
Oxidation: Ceramide-1-phosphate.
Reduction: Dihydroceramide.
Substitution: Alkylated or acylated derivatives of alpha-Galactosyl-C18-ceramide.
科学的研究の応用
Alpha-Galactosyl-C18-ceramide has a wide range of applications in scientific research:
Immunology: It is used as an immunomodulatory agent to activate natural killer T (NKT) cells, which play a crucial role in immune responses.
Cancer Research: Studies have shown that alpha-Galactosyl-C18-ceramide can enhance anti-tumor immunity by stimulating NKT cells.
Infectious Diseases: It has been investigated for its potential to boost immune responses against viral and bacterial infections.
Neuroscience: Research suggests that alpha-Galactosyl-C18-ceramide may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases.
作用機序
The primary mechanism of action of alpha-Galactosyl-C18-ceramide involves the activation of NKT cells. Upon binding to the CD1d molecule on antigen-presenting cells, alpha-Galactosyl-C18-ceramide is presented to NKT cells, leading to their activation. Activated NKT cells produce cytokines, such as interferon-gamma and interleukin-4, which modulate the immune response. This activation pathway is crucial for the compound’s immunomodulatory effects.
類似化合物との比較
Beta-Galactosyl-C18-ceramide: Similar structure but with a beta-galactosyl group, leading to different biological activity.
Alpha-Glucosyl-C18-ceramide: Contains an alpha-glucosyl group instead of a galactosyl group, affecting its interaction with immune cells.
Alpha-Galactosyl-C24-ceramide: Similar to alpha-Galactosyl-C18-ceramide but with a longer fatty acid chain, influencing its solubility and membrane interactions.
Uniqueness: Alpha-Galactosyl-C18-ceramide is unique due to its specific ability to activate NKT cells through the CD1d pathway. This property distinguishes it from other glycolipids and makes it a valuable tool in immunological research and potential therapeutic applications.
特性
IUPAC Name |
N-[3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octadecanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H81NO8/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-38(46)43-35(34-50-42-41(49)40(48)39(47)37(33-44)51-42)36(45)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h29,31,35-37,39-42,44-45,47-49H,3-28,30,32-34H2,1-2H3,(H,43,46) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYQEDCYNANIPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCCCCCCC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H81NO8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
728.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
